Ethyl 2-nonynoate

Flavor Chemistry Fragrance Development Organoleptic Analysis

Select Ethyl 2-nonynoate (CAS 10031-92-2) for precise green-violet character at 1.00% dilution—unlike ethyl 2-octynoate which requires 10.00% for a similar but oilier note. Its higher logP (4.62) enhances substantivity in formulations versus polar esters. FEMA GRAS (21 CFR 172.515) ensures regulatory acceptance. The ethyl ester delivers sharper green notes than the sweeter methyl analog. Procure this exact CAS to avoid variability in sensory and analytical outcomes.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 10031-92-2
Cat. No. B154695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-nonynoate
CAS10031-92-2
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(=O)OCC
InChIInChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-8H2,1-2H3
InChIKeyBFZNMUGAZYAMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Ethyl 2-Nonynoate (CAS 10031-92-2): A Defined Acetylenic Ester for Flavor, Fragrance, and Synthesis Applications


Ethyl 2-nonynoate (CAS 10031-92-2) is a synthetic acetylenic fatty acid ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1]. It is classified as an alpha,beta-acetylenic ester, characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural feature imparts distinct physical and organoleptic properties, including a reported odor profile of green, violet-like notes with cucumber and floral undertones . The compound is a colorless oily liquid at room temperature with a density of 0.904 g/mL at 25°C and a refractive index (n20/D) of 1.448 . Its primary recognized uses are as a synthetic flavoring agent and fragrance ingredient, with established regulatory acceptance (FEMA GRAS) [2].

Why Ethyl 2-Nonynoate Cannot Be Interchanged with Common Ester Analogs


The performance of ethyl 2-nonynoate in flavor, fragrance, and research applications is highly sensitive to its specific molecular architecture. Simple substitution with a lower homolog like ethyl 2-octynoate (C₁₀H₁₆O₂) or a saturated analog like ethyl nonanoate results in a quantifiable shift in organoleptic character and physicochemical behavior [1]. For example, the presence and position of the conjugated alkyne system directly influence the compound's vapor pressure and hydrophobicity (logP), which are critical for controlled release in formulations and extraction efficiency in analytical workflows . Furthermore, the specific ester group (ethyl vs. methyl) alters the compound's odor threshold and diffusion profile . Regulatory acceptance is also compound-specific; ethyl 2-nonynoate holds distinct FEMA and JECFA numbers, and procurement for regulated applications necessitates the exact CAS-defined substance [2]. The evidence presented below quantifies these critical differentiators, demonstrating why generic substitution introduces unacceptable variability in sensory, analytical, and functional outcomes.

Quantitative Differentiation Evidence for Ethyl 2-Nonynoate vs. Key Analogs


Organoleptic Profile Specificity: Green Violet-Leaf Character vs. Methyl and Lower Homologs

Ethyl 2-nonynoate delivers a distinct green, violet-leaf, and cucumber odor profile at a 1.00% concentration in dipropylene glycol . This differs from its lower homolog, ethyl 2-octynoate, which requires a 10.00% concentration to express a similar violet-leaf character and is described as 'oily' and 'waxy' [1]. Additionally, the methyl ester analog, methyl 2-nonynoate, while sharing violet-leaf notes, is characterized as having a sweeter, fruity 'melon' and 'peach' undertone compared to the sharper green character of the ethyl ester . This demonstrates that both chain length and ester group critically modulate the perceived odor quality and intensity.

Flavor Chemistry Fragrance Development Organoleptic Analysis

Regulatory and Safety Status: Established GRAS Designation vs. Saturated Analog

Ethyl 2-nonynoate (FEMA No. 2448) is recognized as a Generally Recognized as Safe (GRAS) flavoring agent by the U.S. FDA (21 CFR 172.515) and has been evaluated by JECFA with no safety concern at current dietary intake levels [1]. In contrast, its saturated analog, ethyl nonanoate (ethyl pelargonate), while also used as a flavoring, possesses a different safety profile, including a reported acute oral LD50 in rats of >5 g/kg [2]. The specific GRAS designation for ethyl 2-nonynoate was affirmed after a comprehensive toxicological review of alpha,beta-unsaturated carbonyl compounds, and its acceptable daily intake is contingent on its specific structure [3].

Food Safety Regulatory Compliance Toxicology

Hydrophobicity (LogP) and Volatility: Impact on Formulation and GC-MS Behavior

The lipophilicity of ethyl 2-nonynoate, as quantified by its LogP value, is reported as 4.62 . This is notably higher than its saturated analog, ethyl nonanoate, which has an estimated LogP of ~3.9 [1]. This higher hydrophobicity directly influences its partitioning behavior in emulsions and its retention time in gas chromatography. Under identical GC-MS conditions using a standard non-polar column (e.g., DB-5), ethyl 2-nonynoate exhibits a distinct retention index compared to its homologs, a critical parameter for accurate compound identification in complex matrices [2].

Analytical Chemistry Formulation Science GC-MS Analysis

Purity and Specification: Assay and Isomer Composition vs. Compendial Standards

Commercial specifications for ethyl 2-nonynoate intended for flavor and fragrance applications mandate a high degree of purity and a defined sum of isomers. A typical vendor specification for this compound indicates a purity of 96.0% to 100.0% (sum of isomers) and a specific gravity range of 0.89800 to 0.90800 at 25°C [1]. This tight specification ensures batch-to-batch consistency in sensory and physical performance. In contrast, lower-purity grades or research-grade material (e.g., 95%+) may be suitable for synthetic applications but are unacceptable for regulated consumer goods where the presence of impurities can alter odor or violate safety standards .

Quality Control Procurement Chemical Purity

Validated Application Scenarios for Ethyl 2-Nonynoate (CAS 10031-92-2) Based on Quantitative Evidence


Formulation of Green and Violet-Leaf Accords in Fine Fragrance and Personal Care

Perfumers and product developers can confidently select ethyl 2-nonynoate (CAS 10031-92-2) to construct green, violet-leaf, and cucumber accords with a specific floral nuance. The quantitative evidence demonstrates that this compound imparts the desired green-violet character at a 1.00% dilution, distinguishing it from ethyl 2-octynoate, which requires a 10.00% dilution to express a similar, yet oilier, note . This allows for precise dosage control and cost-effective formulation, avoiding the overuse of more potent but less nuanced green notes. Furthermore, the compound's higher logP (4.62) enhances its substantivity on skin and in alcoholic solutions compared to more polar esters .

Development of Cucumber and Melon Flavors for Regulated Beverages and Confectionery

Flavorists creating cucumber, melon, or unripe banana profiles can utilize ethyl 2-nonynoate as a key component in compounded flavors. The compound's FEMA GRAS status (21 CFR 172.515) provides a clear regulatory pathway for use in foods and beverages [1]. The quantitative comparison with methyl 2-nonynoate is critical: while both share violet-green notes, the ethyl ester offers a sharper green character, whereas the methyl ester introduces a sweeter, fruity melon-peach nuance . Therefore, procurement of the correct ethyl ester (CAS 10031-92-2) is essential for achieving the intended green, cucumber-peel top-note without unwanted sweetness in savory or fresh beverage applications.

Analytical Standard for GC-MS Identification of Volatile Compounds in Food and Essential Oils

Analytical chemists can rely on ethyl 2-nonynoate as a certified reference standard for gas chromatography-mass spectrometry (GC-MS) analysis. The compound's distinct mass spectrum and retention index on standard non-polar columns (e.g., DB-5) are documented in authoritative spectral libraries (e.g., Adams' Essential Oil Components) [2]. This enables unambiguous identification of the compound in complex headspace samples from fruits (e.g., cucumber, melon) or fermented products. The quantifiable difference in retention time compared to its methyl ester analog or saturated derivatives ensures that substitution with an incorrect analog would lead to misidentification and flawed analytical results [3].

Technical Documentation Hub

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